![molecular formula C9H12BrNOS B3836125 4-[(5-bromo-2-furyl)methyl]thiomorpholine](/img/structure/B3836125.png)
4-[(5-bromo-2-furyl)methyl]thiomorpholine
Overview
Description
4-[(5-bromo-2-furyl)methyl]thiomorpholine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a thiomorpholine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-furyl)methyl]thiomorpholine is not fully understood. However, studies have shown that it may act as a ligand for GABA receptors and inhibit acetylcholinesterase activity. It has also been suggested that it may exhibit anti-inflammatory and anti-tumor activity through various mechanisms such as the inhibition of NF-κB signaling and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to have potential as an anxiolytic and anticonvulsant agent due to its activity as a GABA receptor ligand. It has also been shown to exhibit anti-inflammatory and anti-tumor activity through various mechanisms such as the inhibition of cytokine production and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(5-bromo-2-furyl)methyl]thiomorpholine in lab experiments is its potential as a ligand for GABA receptors and as an inhibitor of acetylcholinesterase. This makes it a useful tool for studying the activity of these receptors and enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results in some experiments.
Future Directions
There are several future directions for the study of 4-[(5-bromo-2-furyl)methyl]thiomorpholine. One direction is the further investigation of its mechanism of action and potential as a ligand for GABA receptors and as an inhibitor of acetylcholinesterase. Another direction is the exploration of its anti-inflammatory and anti-tumor activity and the development of new compounds based on its structure. Additionally, the synthesis of new derivatives and analogs of this compound may lead to the discovery of new compounds with potential pharmacological activity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential use in various scientific research applications. Its synthesis method has been reported through various techniques, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further investigation of this compound may lead to the discovery of new compounds with potential pharmacological activity.
Scientific Research Applications
4-[(5-bromo-2-furyl)methyl]thiomorpholine has shown potential use in various scientific research applications. It has been studied for its potential as a ligand for GABA receptors and as an inhibitor of acetylcholinesterase. It has also been studied for its potential as an anti-inflammatory and anti-tumor agent. Furthermore, it has been used in the synthesis of other compounds with potential pharmacological activity.
properties
IUPAC Name |
4-[(5-bromofuran-2-yl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-9-2-1-8(12-9)7-11-3-5-13-6-4-11/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYQRXUNMODDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B3836045.png)
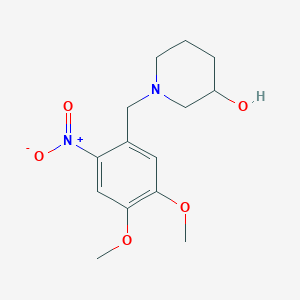
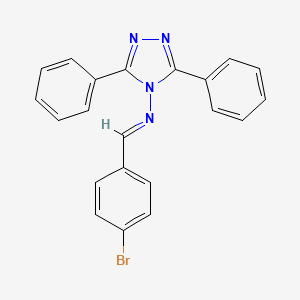
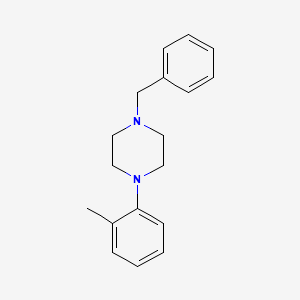
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836058.png)
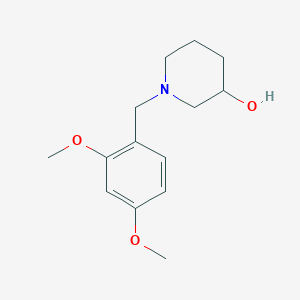
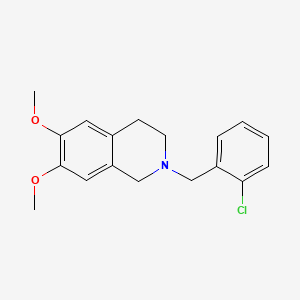
![4-benzyl-1-[(5-nitro-2-furyl)methyl]piperidine](/img/structure/B3836072.png)
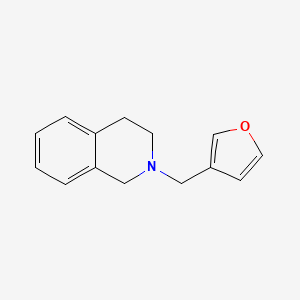
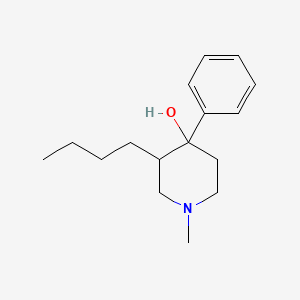
![methyl 4-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3836119.png)
![1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B3836121.png)
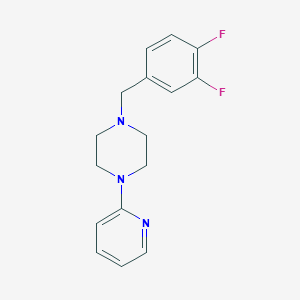
![N-({1-[(2-amino-5-pyrimidinyl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3836138.png)